molecular formula C12H11N3 B2729550 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile CAS No. 1510663-23-6

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile

Cat. No.: B2729550
CAS No.: 1510663-23-6
M. Wt: 197.241
InChI Key: JMVRSMNDSVKPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C12H11N3 and a molecular weight of 197.24 g/mol It is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile typically involves the reaction of benzylhydrazine with an appropriate nitrile compound under controlled conditions. One common method includes the condensation of benzylhydrazine with 4-chlorobutyronitrile, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Benzyl-1H-pyrazol-4-yl)ethanamine: Similar structure with an amine group instead of a nitrile group.

    2-(1-Benzyl-1H-pyrazol-4-yl)ethanol: Contains a hydroxyl group instead of a nitrile group.

    2-(1-Benzyl-1H-pyrazol-4-yl)acetaldehyde: Features an aldehyde group in place of the nitrile group.

Uniqueness

2-(1-benzyl-1h-pyrazol-4-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .

Properties

IUPAC Name

2-(1-benzylpyrazol-4-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h1-5,8,10H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVRSMNDSVKPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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